

# Application Notes and Protocols for Gallium-68 Radiolabeling of FAPI-46

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## Compound of Interest

Compound Name: FAPI-46

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This document provides a detailed procedure for the radiolabeling of the Fibroblast Activation Protein Inhibitor (**FAPI-46**) with Gallium-68 ([<sup>68</sup>Ga]Ga-**FAPI-46**), a promising tracer for Positron Emission Tomography (PET) imaging in oncology and other diseases characterized by fibroblast activation.[1][2][3][4] The protocols described herein are based on established methodologies and are intended to ensure high radiochemical yield and purity for preclinical and clinical research.

## Overview

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed in the stroma of various cancers and in tissues undergoing fibrotic remodeling.[1] This makes it an attractive target for molecular imaging and targeted radionuclide therapy. **FAPI-46**, a quinoline-based peptidomimetic, when chelated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), can be efficiently labeled with Gallium-68. The resulting radiopharmaceutical, [<sup>68</sup>Ga]Ga-**FAPI-46**, has demonstrated high tumor uptake and excellent tumor-to-background ratios in clinical studies.

## Experimental Protocols

### Materials and Reagents

- **FAPI-46** precursor (DOTA-conjugated)

- Gallium-68 ( $^{68}\text{Ga}$ ) chloride eluted from a  $^{68}\text{Ge}/^{68}\text{Ga}$  generator (e.g., GalliaPharm®)
- HEPES buffer (1.5 M or 5 M)
- Sodium acetate (2.5 M)
- Ascorbic acid solution (20% in water)
- Ethanol (pharmaceutical grade)
- Water for injection (WFI)
- 0.1 M Hydrochloric acid (HCl)
- 5 M Sodium chloride (NaCl) solution
- Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18, Oasis HLB)
- Sterile filters (0.22  $\mu\text{m}$ )

## Automated Radiosynthesis

Automated synthesis modules (e.g., Scintomics GRP, IBA Synthera, Eckert & Ziegler Modular-Lab) are commonly employed to ensure reproducibility and compliance with Good Manufacturing Practices (GMP). The following is a generalized automated protocol.

### 2.2.1. Elution and Purification of $^{68}\text{Ga}$

- Elute the  $^{68}\text{Ge}/^{68}\text{Ga}$  generator with 0.1 M HCl to obtain  $^{68}\text{GaCl}_3$ .
- The eluate is passed through a cation exchange cartridge (e.g., SCX) to trap the  $^{68}\text{Ga}^{3+}$ .
- The trapped  $^{68}\text{Ga}^{3+}$  is then eluted from the cartridge with a small volume of 5 M NaCl solution into the reaction vessel.

### 2.2.2. Radiolabeling Reaction

- The reaction vessel is pre-loaded with the **FAPi-46** precursor (typically 20-50  $\mu\text{g}$ ) dissolved in a suitable buffer, such as HEPES, to maintain a pH between 3.5 and 4.5.

- The eluted  $^{68}\text{Ga}^{3+}$  is added to the precursor solution.
- The reaction mixture is heated. Common conditions are 90-98°C for 5-10 minutes.

#### 2.2.3. Purification of $^{68}\text{Ga}$ -**FAPI-46**

- After the incubation period, the reaction mixture is passed through a C18 SPE cartridge to trap the  $^{68}\text{Ga}$ -**FAPI-46**, while unreacted hydrophilic impurities pass through to waste.
- The cartridge is washed with WFI to remove any remaining impurities.
- The purified  $^{68}\text{Ga}$ -**FAPI-46** is eluted from the cartridge with a small volume of ethanol (e.g., 0.5 mL).

#### 2.2.4. Formulation

- The ethanolic solution of the final product is diluted with a suitable buffer (e.g., phosphate buffer) or saline to achieve a physiologically acceptable pH (typically around 7) and to reduce the ethanol concentration.
- The final product is passed through a 0.22  $\mu\text{m}$  sterile filter into a sterile vial.
- To improve stability and minimize radiolysis, sodium ascorbate may be added to the final formulation.

## Manual Radiosynthesis

A manual labeling procedure can also be performed, particularly for research purposes.

- Prepare a reaction vial containing 20 nmol of **FAPI-46**.
- Add 10  $\mu\text{L}$  of ascorbic acid solution (20% in water).
- Add approximately 1 mL of the  $^{68}\text{Ga}$  solution (0.6–2 GBq in 0.6 M HCl).
- Adjust the pH of the mixture to 3.3–3.6 using sodium acetate solution (2.5 M).
- Heat the reaction mixture at 95°C for 20 minutes.

- Purify the product using a solid-phase extraction cartridge (e.g., Oasis Light HLB) and elute with 0.5 mL of ethanol.
- Dilute the eluate with 5 mL of 0.9% sodium chloride solution and adjust the pH to 7 with phosphate buffer.

## Data Presentation

The following tables summarize key quantitative data from various published protocols for the radiosynthesis of [68Ga]Ga-**FAPI-46**.

Table 1: Reaction Parameters for [68Ga]Ga-**FAPI-46** Synthesis

Parameter	Value	Reference
FAPI-46 Precursor Amount	10 - 50 µg	
Optimal Precursor Amount	20 µg	
Incubation Temperature	90 - 98 °C	
Incubation Time	5 - 20 min	
pH of Reaction Mixture	3.3 - 4.5	

Table 2: Quality Control Specifications for [68Ga]Ga-**FAPI-46**

Parameter	Specification	Reference
Radiochemical Purity (RCP)	> 95%	
Radiochemical Yield (non-decay corrected)	~68% (with 20 µg precursor)	
Molar Activity	~26 GBq/µmol (with 20 µg precursor)	
pH of Final Product	4.5 - 7.5	
Endotoxin Level	< 17.5 EU/mL	
Sterility	Sterile	
Stability	Stable for at least 3-4 hours post-synthesis	

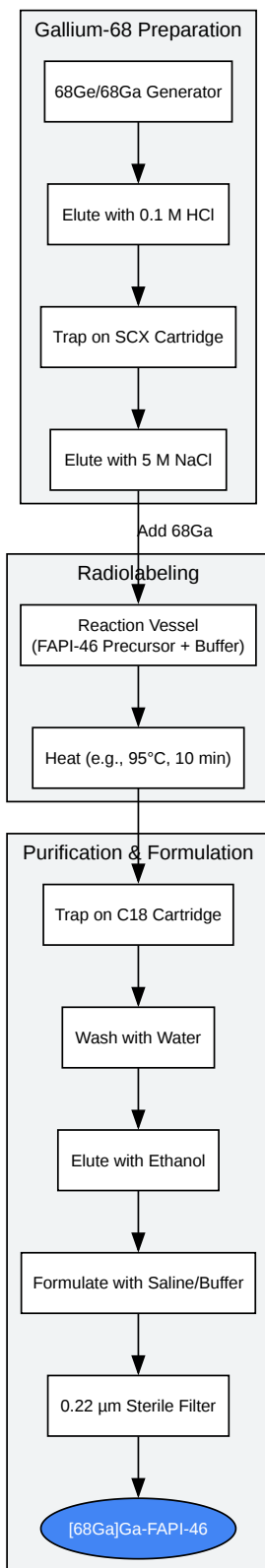
## Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical. The following tests should be performed in accordance with European Pharmacopoeia guidelines.

- Radiochemical Purity: Determined by radio-High Performance Liquid Chromatography (radio-HPLC) and/or radio-Thin Layer Chromatography (radio-TLC).
  - Radio-HPLC: A C18 column is typically used with a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile. Free <sup>68</sup>Ga and [<sup>68</sup>Ga]Ga-**FAPI-46** will have distinct retention times (e.g., ~1.4 min for free <sup>68</sup>Ga and ~6.2 min for the product).
  - Radio-TLC: This method can be used to detect the presence of <sup>68</sup>Ga-colloids.
- pH: Measured using a calibrated pH meter.
- Radionuclidic Purity: Germanium-68 breakthrough from the generator should be measured.
- Sterility and Endotoxins: Sterility testing and a Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins are mandatory for clinical applications.

## Visualizations

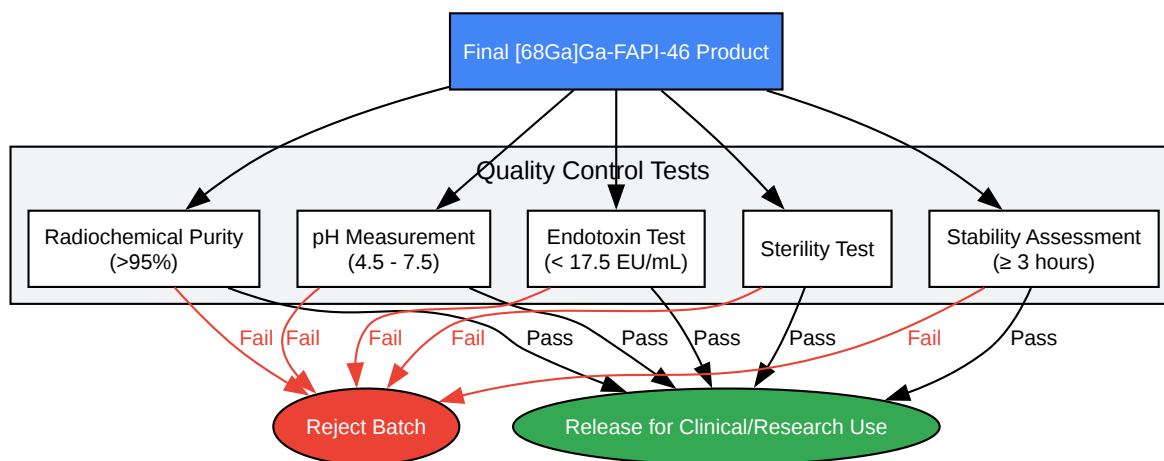
### Experimental Workflow



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Caption: Automated radiosynthesis workflow for [68Ga]Ga-FAPI-46.

## Quality Control Logic



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Caption: Quality control decision workflow for [68Ga]Ga-FAPI-46.

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## References

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